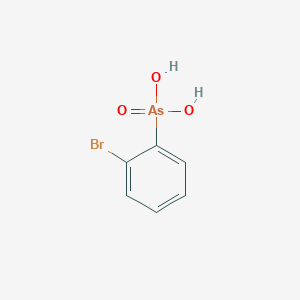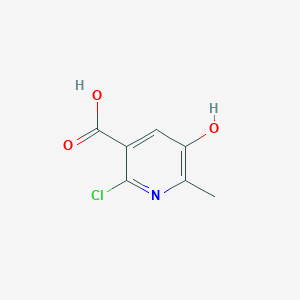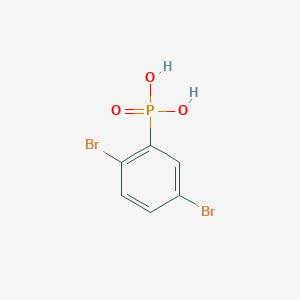
(2,5-Dibromophenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dibromophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further bonded to a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromophenyl)phosphonic acid typically involves the bromination of phenylphosphonic acid. One common method is the direct bromination of phenylphosphonic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (2,5-Dibromophenyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
- Substituted phenylphosphonic acids
- Phosphonic acid derivatives
- Complex organic molecules through coupling reactions
Applications De Recherche Scientifique
(2,5-Dibromophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,5-Dibromophenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the phosphonic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Phenylphosphonic acid: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
(2,4-Dibromophenyl)phosphonic acid: Similar structure but with bromine atoms at different positions, leading to variations in reactivity and applications.
(2,5-Dichlorophenyl)phosphonic acid:
Uniqueness: (2,5-Dibromophenyl)phosphonic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
59326-21-5 |
|---|---|
Formule moléculaire |
C6H5Br2O3P |
Poids moléculaire |
315.88 g/mol |
Nom IUPAC |
(2,5-dibromophenyl)phosphonic acid |
InChI |
InChI=1S/C6H5Br2O3P/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) |
Clé InChI |
FZQIGSTUXWSVRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)P(=O)(O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


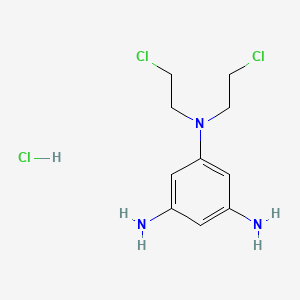
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)

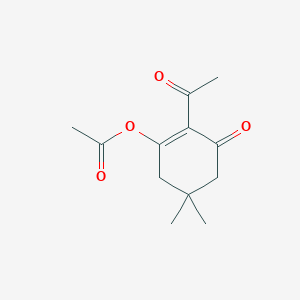
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
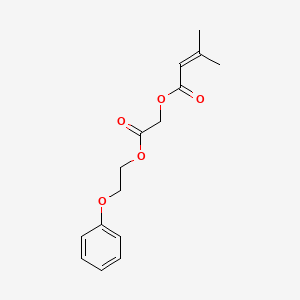

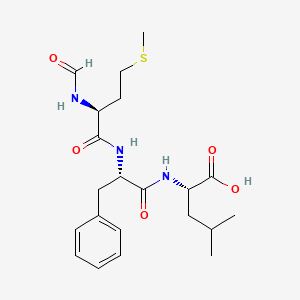
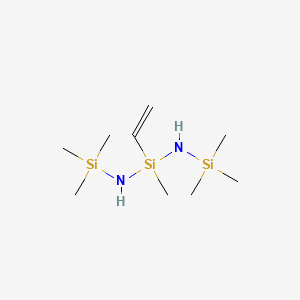
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
